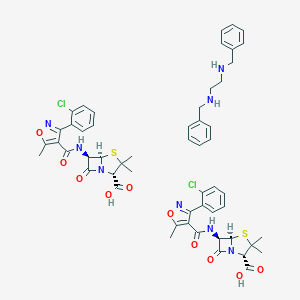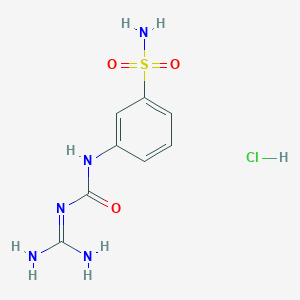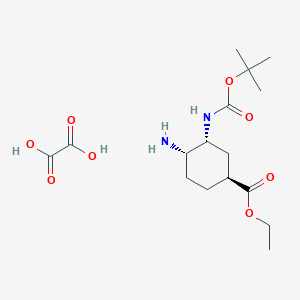
Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate
Overview
Description
Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate is a chemical compound with the molecular formula C18H21O3P . It is commonly used as a photoinitiator in various UV-curable systems, including inks, coatings, and adhesives. This compound is known for its high reactivity upon exposure to UV light, making it an essential component in the polymerization and curing processes .
Mechanism of Action
Target of Action
Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate, also known as ETHYL (2,4,6-TRIMETHYLBENZOYL)PHENYLPHOSPHINATE, is primarily used as a photoinitiator . Photoinitiators are compounds that absorb light and produce reactive species (free radicals), which are capable of initiating or catalyzing chemical reactions, typically polymerization .
Mode of Action
Upon exposure to light, the photoinitiator ETHYL (2,4,6-TRIMETHYLBENZOYL)PHENYLPHOSPHINATE undergoes a photochemical reaction, producing free radicals . These free radicals can then initiate a polymerization reaction, leading to the formation of a polymer .
Biochemical Pathways
The primary biochemical pathway involved in the action of ETHYL (2,4,6-TRIMETHYLBENZOYL)PHENYLPHOSPHINATE is the free radical polymerization pathway . This pathway involves the conversion of monomers into polymers through a chain-growth polymerization process initiated by the free radicals produced by the photoinitiator .
Result of Action
The primary result of the action of ETHYL (2,4,6-TRIMETHYLBENZOYL)PHENYLPHOSPHINATE is the formation of polymers from monomers . This is used in various applications, including the production of photopolymers used in bioprinting .
Action Environment
The action of ETHYL (2,4,6-TRIMETHYLBENZOYL)PHENYLPHOSPHINATE is highly dependent on the presence of light, specifically UV light, which is necessary to initiate the photochemical reaction . The compound should be stored under inert gas at a temperature of 2-8°C . It’s also important to note that the compound is air sensitive .
Biochemical Analysis
Biochemical Properties
It is known to be used as a photoinitiator, suggesting that it may interact with certain enzymes or proteins involved in the initiation of photopolymerization reactions .
Cellular Effects
It has been found that the cytotoxicity of 3D-printed resin groups containing Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate was tested, and the group with the lowest cell viability was the one with the BAPO photoinitiator .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. As a photoinitiator, it likely absorbs light and undergoes a chemical reaction that produces radicals or ions. These reactive species can then initiate a polymerization reaction .
Temporal Effects in Laboratory Settings
It is known that it is a liquid photoinitiator used in various applications, suggesting that it may have a stable shelf-life under appropriate storage conditions .
Metabolic Pathways
As a photoinitiator, it is likely involved in the initiation of photopolymerization reactions .
Subcellular Localization
As a photoinitiator, it is likely localized in the area where the photopolymerization reactions occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate typically involves a two-step process:
Initial Reaction: 3,5-dimethylbenzoylphenol is reacted with trimethylphosphinyl chloride in a dry organic solvent under an inert atmosphere. The reaction temperature is carefully controlled during the addition of trimethylphosphinyl chloride.
Isolation of Product: After the reaction is complete, the mixture is diluted with water, and the product is extracted and concentrated to isolate this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are possible, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride can be used as a reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphine oxide derivatives .
Scientific Research Applications
Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate has a wide range of scientific research applications:
Chemistry: It is used as a photoinitiator in UV-curable systems, facilitating the polymerization of monomers and oligomers.
Biology: The compound is used in the development of bio-compatible materials and coatings.
Medicine: It is explored for its potential in creating medical adhesives and coatings for medical devices.
Industry: Widely used in the production of UV-curable inks, coatings, and adhesives for various industrial applications
Comparison with Similar Compounds
- Phenyl (2,4,6-trimethylbenzoyl)phosphinic Acid Ethyl Ester
- Ethyl (Mesitylcarbonyl)phenylphosphinate
- 2,4,6-Trimethylbenzoylethoxylphenylphosphine Oxide
Comparison: Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate is unique due to its high reactivity and efficiency as a photoinitiator. Compared to traditional photoinitiators like benzoin methyl ether, it offers improved reactivity profiles, making it more effective in curing low yellowing systems and thick film coatings .
Properties
IUPAC Name |
[ethoxy(phenyl)phosphoryl]-(2,4,6-trimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O3P/c1-5-21-22(20,16-9-7-6-8-10-16)18(19)17-14(3)11-13(2)12-15(17)4/h6-12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDDERVSCYEKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868808 | |
| Record name | Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84434-11-7 | |
| Record name | Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84434-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl trimethylbenzoyl phenylphosphinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084434117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL TRIMETHYLBENZOYL PHENYLPHOSPHINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71TY9W41AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate (TPO-L) primarily used for in the presented research?
A1: In the provided research papers, TPO-L is primarily utilized as a photoinitiator in the creation of photocurable resins for optical 3D printing [, , , ]. It facilitates the polymerization process when exposed to UV or visible light, leading to the solidification of the resin and the formation of three-dimensional structures.
Q2: How does the structure of TPO-L compare to other photoinitiators used in the research and what are the implications for its performance?
A2: One study [] compared TPO-L to two other photoinitiators: phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) and diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). While all three share a similar benzoylphosphine oxide core, they differ in their substituents. These structural variations likely contribute to differences in their photochemical properties, such as their absorption spectra and the efficiency of radical generation upon light exposure, ultimately affecting the curing speed and properties of the final polymers.
Q3: The research mentions "vanillin acrylate-based resins". How does TPO-L contribute to the development of these biobased resins?
A3: TPO-L enables the photopolymerization of vanillin acrylate monomers [, ]. These monomers are derived from vanillin, a natural compound found in vanilla beans, making them a more sustainable alternative to traditional petroleum-based resins. By efficiently initiating the crosslinking of these biobased monomers, TPO-L contributes to the development of environmentally friendly materials for optical 3D printing.
Q4: What analytical techniques were used to study the resins created with TPO-L?
A5: Various analytical techniques were employed to characterize the resins produced using TPO-L. These include real-time photorheometry to monitor the kinetics of photocross-linking [], thermal analysis to determine thermal stability [, ], and mechanical testing to assess properties like rigidity and strength [, ]. These techniques provide valuable insights into the structure-property relationships of the resulting polymers and help optimize the formulation and processing conditions for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)


![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B47898.png)



![N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine](/img/structure/B47904.png)




![2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate](/img/structure/B47914.png)

